(4R)-1-Decanoyl-N-ethyl-4-hydroxy-L-prolinamide is a synthetic compound notable for its unique structural characteristics, which include a decanoyl group, an ethyl group, and a hydroxyproline derivative. This compound is recognized for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound's molecular formula is with a molecular weight of approximately 312.4 g/mol. It is classified as an amide due to the presence of the amide functional group in its structure.
The synthesis of (4R)-1-Decanoyl-N-ethyl-4-hydroxy-L-prolinamide involves several key steps:
The synthesis requires careful control of reaction conditions to optimize yield and purity. The use of appropriate solvents and temperatures during each step is crucial to avoid side reactions and ensure the desired product is obtained.
The molecular structure of (4R)-1-Decanoyl-N-ethyl-4-hydroxy-L-prolinamide can be represented by its InChI Key: HPPOAJUZQPJRSC-CABCVRRESA-N. The structure features a pyrrolidine ring, which is characteristic of proline derivatives.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 312.4 g/mol |
IUPAC Name | (2S,4R)-1-decanoyl-N-ethyl-4-hydroxypyrrolidine-2-carboxamide |
InChI | InChI=1S/C17H32N2O3/c1-3-5-6-7-8-9-10-11-16(21)19-13-14(20)12-15(19)17(22)18-4-2/h14-15,20H,3-13H2,1-2H3,(H,18,22)/t14-,15+/m1/s1 |
Isomeric SMILES | CCCCCCCCC(=O)N1CC@@HO |
(4R)-1-Decanoyl-N-ethyl-4-hydroxy-L-prolinamide can participate in various chemical reactions due to its functional groups:
The reactivity of this compound is influenced by the steric and electronic properties imparted by the decanoyl and ethyl groups, making it a versatile intermediate in organic synthesis.
The mechanism of action for (4R)-1-Decanoyl-N-ethyl-4-hydroxy-L-prolinamide involves its interaction with specific biological targets:
Research indicates that compounds structurally similar to (4R)-1-Decanoyl-N-ethyl-4-hydroxy-L-prolinamide may exhibit anti-inflammatory and antimicrobial properties, although specific studies on this compound are still emerging.
The physical properties of (4R)-1-Decanoyl-N-ethyl-4-hydroxy-L-prolinamide include:
Key chemical properties include:
These properties suggest that the compound has significant thermal stability and low acidity .
(4R)-1-Decanoyl-N-ethyl-4-hydroxy-L-prolinamide has several notable applications:
CAS No.: 31063-33-9
CAS No.: 35523-89-8
CAS No.: 22158-41-4
CAS No.:
CAS No.: 61607-82-7
CAS No.: 62453-16-1